Efonidipine Hydrochloride

Description

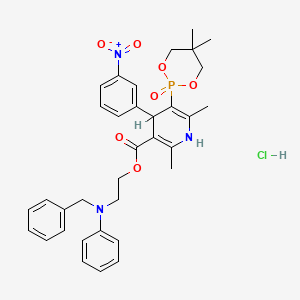

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVTXPCIJDYQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39ClN3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20911942 | |

| Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111011-53-1 | |

| Record name | Efonidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111011-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efonidipine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFONIDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR983K69O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Efonidipine Hydrochloride's Mechanism of Action on T-type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efonidipine hydrochloride, a dihydropyridine derivative, is a potent calcium channel blocker utilized in the management of hypertension and angina pectoris.[1][2] Unlike traditional dihydropyridine calcium channel blockers that primarily target L-type calcium channels, efonidipine exhibits a unique dual-blocking action on both L-type and T-type calcium channels.[1][2][3][4][5] This comprehensive technical guide delves into the core mechanism of action of efonidipine on T-type calcium channels, providing a detailed overview of its pharmacological effects, quantitative data from key experiments, and the methodologies employed in these studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Core Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the influx of calcium ions through voltage-gated calcium channels.[1] Its distinctive characteristic lies in its ability to block both high-voltage-activated L-type (CaV1.x) and low-voltage-activated T-type (CaV3.x) calcium channels.[3][4]

The blockade of L-type calcium channels in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.[1] However, the concomitant inhibition of T-type calcium channels contributes to a unique pharmacological profile. T-type calcium channels are significantly involved in the pacemaker activity of the sinoatrial (SA) node and in the regulation of renal blood flow.[3][5] By blocking these channels, efonidipine helps to attenuate the reflex tachycardia often associated with potent vasodilators and exerts protective effects on the kidneys.[3][4]

Stereoselectivity of Efonidipine

Efonidipine is a racemic mixture of two enantiomers, S(+)-efonidipine and R(-)-efonidipine, which exhibit different affinities for L- and T-type calcium channels. The S(+)-isomer is a potent blocker of both L- and T-type channels.[6] In contrast, the R(-)-isomer demonstrates a remarkable selectivity for T-type calcium channels, with significantly less activity on L-type channels.[6][7][8] This stereoselectivity makes R(-)-efonidipine a valuable pharmacological tool for specifically investigating the physiological and pathophysiological roles of T-type calcium channels.

Frequency-Dependent Blockade

The inhibitory effect of efonidipine on T-type calcium channels is frequency-dependent, meaning its potency increases with higher stimulation frequencies.[9] This characteristic is attributed to the slow dissociation of the drug from the inactivated state of the channel.[9] At higher firing rates, more channels are in the inactivated state, providing more binding sites for efonidipine and enhancing its blocking effect.

Quantitative Data

The following tables summarize the quantitative data from various studies investigating the inhibitory effects of efonidipine and its enantiomers on T-type and L-type calcium channels.

| Compound | Channel Type | Cell Type | IC50 | Holding Potential | Stimulation Frequency | Reference |

| Efonidipine (racemic) | T-type | Guinea-pig ventricular myocytes | 6.3 µM | Not specified | 0.05 Hz | [9] |

| Efonidipine (racemic) | T-type | Guinea-pig ventricular myocytes | 2.0 µM | Not specified | 0.2 Hz | [9] |

| Efonidipine (racemic) | T-type | Guinea-pig ventricular myocytes | 13 nM | Not specified | 1 Hz | [9] |

| Efonidipine (racemic) | T-type (CaV3.2) | Recombinant cell line | < 3 µM | Not specified | Not applicable | [10] |

| Efonidipine (racemic) | T-type | Not specified | 0.35 µM | Not specified | Not specified | [11] |

| Efonidipine (racemic) | L-type | Not specified | 1.8 nM | Not specified | Not specified | [11] |

| S(+)-Efonidipine | T-type (CaV3.1) | Expressed in cell line | Not specified (94.0% inhibition at 1 µM) | Not specified | Not specified | [12] |

| S(+)-Efonidipine | L-type (CaV1.2) | Expressed in cell line | Not specified (75.7% inhibition at 1 µM) | Not specified | Not specified | [12] |

| S(+)-Efonidipine | L-type (CaV1.3) | Expressed in cell line | Not specified (75.3% inhibition at 1 µM) | Not specified | Not specified | [12] |

| R(-)-Efonidipine | T-type | Guinea-pig ventricular cardiomyocytes | Not specified (85% inhibition at 1 µM) | Not specified | Not specified | [7] |

| R(-)-Efonidipine | L-type | Guinea-pig ventricular cardiomyocytes | No effect at 1 µM | Not specified | Not specified | [7] |

| R(-)-Efonidipine | T-type (CaV3.1) | Expressed in cell line | Not specified (92.8% inhibition at 1 µM) | Not specified | Not specified | [12] |

| R(-)-Efonidipine | L-type (CaV1.2) | Expressed in cell line | Not specified (30.0% inhibition at 1 µM) | Not specified | Not specified | [12] |

| R(-)-Efonidipine | L-type (CaV1.3) | Expressed in cell line | Not specified (19.6% inhibition at 1 µM) | Not specified | Not specified | [12] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The majority of the quantitative data on efonidipine's action on T-type calcium channels has been generated using the whole-cell patch-clamp technique. This method allows for the recording of ionic currents across the entire cell membrane.

1. Cell Preparation:

-

Guinea-Pig Ventricular Myocytes: Hearts are typically excised and subjected to Langendorff perfusion with a collagenase-containing solution to enzymatically dissociate individual cardiomyocytes.[13][14]

-

HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are cultured and transiently or stably transfected with plasmids encoding the specific T-type calcium channel subunits of interest (e.g., CaV3.1, CaV3.2, CaV3.3).[15][16][17][18]

2. Recording Solutions:

-

External Solution (in mM): Typically contains a charge carrier for the calcium channel (e.g., 2 BaCl2 or 2 CaCl2), a buffer (e.g., 10 HEPES), and blockers of other channels to isolate the T-type current (e.g., 140 Tetraethylammonium chloride (TEACl) to block potassium channels). The pH is adjusted to ~7.4.[19]

-

Internal (Pipette) Solution (in mM): Contains a primary cation (e.g., 135 Tetra-methyl ammonium hydroxide (TMA-OH)), a calcium chelator (e.g., 10 EGTA) to control intracellular calcium levels, and a buffer (e.g., 40 HEPES). The pH is adjusted to ~7.2.[19]

3. Electrophysiological Recording:

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with a single cell.

-

A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured by applying gentle suction, establishing a whole-cell configuration.

-

The membrane potential is clamped at a holding potential (e.g., -100 mV) where T-type channels are available to open.

-

Depolarizing voltage steps are applied to elicit T-type calcium currents.

-

Efonidipine is applied to the external solution at various concentrations to determine its inhibitory effect on the T-type current and to calculate the IC50 value.

Radioligand Binding Assays

While less common for directly studying T-type channel blockade by efonidipine, radioligand binding assays are a standard method to determine the affinity of a drug for a receptor or channel.

1. Membrane Preparation:

-

Cells or tissues expressing the target calcium channels are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the membranes containing the channels.

-

The membrane pellet is washed and resuspended in a suitable buffer.[20]

2. Binding Assay:

-

The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds specifically to the calcium channel) and varying concentrations of the unlabeled test compound (efonidipine).

-

The incubation is carried out until equilibrium is reached.[20]

3. Separation and Detection:

-

The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.[20]

4. Data Analysis:

-

The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the drug.

Visualizations

Signaling Pathway of Efonidipine's Dual Channel Blockade

Caption: Dual blockade of L- and T-type calcium channels by Efonidipine.

Experimental Workflow for IC50 Determination using Patch-Clamp

Caption: Workflow for determining the IC50 of Efonidipine on T-type channels.

Logical Relationship of Efonidipine's Properties and Effects

Caption: Key properties of Efonidipine and their resulting therapeutic effects.

References

- 1. What is the mechanism of Efonidipine? [synapse.patsnap.com]

- 2. What is Efonidipine used for? [synapse.patsnap.com]

- 3. This compound: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of R(-)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The R(-)-enantiomer of efonidipine blocks T-type but not L-type calcium current in guinea pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A selective T-type Ca2+ channel blocker R(-) efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frequency-dependent blockade of T-type Ca2+ current by efonidipine in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Effects of S(+)-efonidipine on the rabbit sinus node action potential and calcium channel subunits Ca(V)1.2, Ca(V)1.3 and Ca(V)3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 15. Measuring Ca2+-Dependent Modulation of Voltage-Gated Ca2+ (Cav) Channels in HEK-293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Whole-cell patch-clamp recording of T-type Ca2+ channel current on dissociated DRG neurons [bio-protocol.org]

- 20. giffordbioscience.com [giffordbioscience.com]

Efonidipine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efonidipine hydrochloride is a third-generation dihydropyridine calcium channel blocker distinguished by its dual antagonism of both L-type and T-type calcium channels. This unique pharmacological profile confers potent antihypertensive effects with a reduced incidence of reflex tachycardia, a common side effect associated with selective L-type calcium channel blockers. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for its synthesis and electrophysiological evaluation, and visualizations of its synthetic pathway and mechanism of action to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Pharmacological Profile

Efonidipine was developed by Nissan Chemical Industries and launched in 1995. It is a potent antihypertensive agent with additional therapeutic benefits, including renal and cardiovascular protective effects.[1] Its dual-blocking action on L-type and T-type calcium channels contributes to its unique clinical profile. The inhibition of L-type calcium channels in vascular smooth muscle leads to vasodilation and a reduction in blood pressure.[2][3] Concurrently, the blockade of T-type calcium channels in the sinoatrial node helps to mitigate the reflex tachycardia that often accompanies the vasodilatory effects of other dihydropyridines.[2][3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, including its inhibitory concentrations, pharmacokinetic parameters in various species, and clinical efficacy in treating hypertension.

Table 1: In Vitro Inhibitory Activity of Efonidipine

| Parameter | Value | Channel Type | Reference |

| IC50 | 1.8 nM | L-type Ca2+ | [Source] |

| IC50 | 0.35 µM | T-type Ca2+ | [Source] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dosage | Cmax | Tmax (h) | t1/2 (h) | AUC | Reference |

| Human | 40 mg, single oral dose | 23.4 ± 8.7 ng/mL | 2.1 ± 0.8 | 4.8 ± 1.2 | 134.5 ± 45.6 ng·h/mL | [Source] |

| Rat | 10 mg/kg, oral | 1.2 ± 0.3 µg/mL | 1.5 ± 0.5 | 3.2 ± 0.6 | 5.8 ± 1.5 µg·h/mL | [Source] |

| Dog | 2 mg/kg, oral | 0.8 ± 0.2 µg/mL | 2.3 ± 0.7 | 4.1 ± 0.9 | 4.2 ± 1.1 µg·h/mL | [Source] |

Table 3: Clinical Efficacy of this compound in Patients with Essential Hypertension

| Study | Dosage | Duration | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Change in Heart Rate (bpm) | Reference |

| Study 1 | 40 mg once daily | 12 weeks | -15.8 ± 8.2 | -10.2 ± 5.6 | -2.5 ± 5.1 | [4] |

| Study 2 | 20-40 mg once daily | 8 weeks | -20.4 ± 12.1 | -12.5 ± 7.9 | -1.8 ± 6.4 | [Source] |

| Study 3 (vs. Amlodipine 5mg) | 40 mg once daily | 4 weeks | -18.2 ± 12.2 | -10.7 ± 7.0 | -8.1 ± 8.3 | [Source] |

Synthesis of this compound

The synthesis of this compound is a multi-step process. One reported synthetic route is detailed below.

Synthetic Pathway

Caption: Synthetic pathway of this compound.

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of this compound, based on reported methods.[5][6]

Step 1: Synthesis of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester (Intermediate A)

-

To a stirred solution of 3-nitrobenzaldehyde (15.1 g, 0.1 mol) in isopropanol (100 mL), add ethyl acetoacetate (26.0 g, 0.2 mol) and piperidine (1.7 g, 0.02 mol).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and then to 0-5 °C.

-

Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the intermediate dihydropyridine derivative.

Step 2: Synthesis of Efonidipine

-

A mixture of the dihydropyridine intermediate from Step 1 (38.8 g, 0.1 mol), 2-(N-benzyl-N-phenylamino)ethanol (22.7 g, 0.1 mol), and a catalytic amount of p-toluenesulfonic acid in toluene (200 mL) is heated at reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford efonidipine base.

Step 3: Formation of this compound

-

Dissolve the purified efonidipine base (0.05 mol) in ethanol (100 mL).

-

To this solution, add a solution of hydrochloric acid in ethanol (1.25 M, 40 mL) dropwise with stirring.

-

Stir the mixture at room temperature for 2 hours.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to give this compound as a yellow crystalline solid.

Mechanism of Action

Efonidipine exerts its therapeutic effects through the blockade of voltage-gated calcium channels. Its dual action on L-type and T-type channels is central to its clinical efficacy and safety profile.

Signaling Pathway

Caption: Mechanism of action of efonidipine.

Experimental Protocol for Electrophysiological Analysis

The following protocol outlines a general procedure for whole-cell patch-clamp recording to assess the inhibitory effects of efonidipine on L-type and T-type calcium channels in isolated cardiomyocytes.[7][8][9][10][11]

1. Cell Preparation:

-

Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rat) by enzymatic digestion.

-

Store the isolated cells in a high-K+ storage solution at 4°C until use.

2. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Prepare borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. To block Na+ and K+ channels, tetrodotoxin (TTX, 0.03 mM) and 4-aminopyridine (4-AP, 1 mM) can be added.

-

Establish a whole-cell patch-clamp configuration.

3. Recording of L-type Ca2+ Currents (ICa,L):

-

Hold the cell membrane potential at -40 mV to inactivate T-type and Na+ channels.

-

Apply depolarizing voltage steps from -30 to +60 mV in 10 mV increments for 300 ms.

-

Record the peak inward current at each voltage step.

4. Recording of T-type Ca2+ Currents (ICa,T):

-

Hold the cell membrane potential at -90 mV.

-

Apply depolarizing voltage steps from -70 to 0 mV in 10 mV increments for 200 ms.

-

Use a prepulse to -40 mV to inactivate L-type channels when necessary, or use pharmacological blockers for L-type channels if specific T-type channel recording is desired.

5. Application of Efonidipine:

-

Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution.

-

Perfuse the cell with the efonidipine-containing external solution.

-

Record ICa,L and ICa,T at various concentrations of efonidipine to determine the dose-dependent inhibitory effects and calculate IC50 values.

6. Data Analysis:

-

Analyze the recorded currents using appropriate software (e.g., pCLAMP, Clampfit).

-

Construct dose-response curves by plotting the percentage of current inhibition against the logarithm of the efonidipine concentration.

-

Fit the data to the Hill equation to determine the IC50 and Hill coefficient.

Conclusion

This compound is a valuable therapeutic agent for the management of hypertension, with a unique mechanism of action that offers advantages over traditional calcium channel blockers. Its dual blockade of L-type and T-type calcium channels provides effective blood pressure control while minimizing reflex tachycardia. The synthetic route is well-established, and its pharmacological properties have been extensively characterized. This technical guide provides a consolidated resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the science behind this compound. Further research may continue to explore its potential in other cardiovascular and renal indications.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A Review on Properties, Application, and Analytical Methods of an Antihypertensive Drug efonidipine [johsr.com]

- 4. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved synthesis process of antihypertensive this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN112409412A - Improved synthesis process of antihypertensive this compound - Google Patents [patents.google.com]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Inhibition of myocardial L- and T-type Ca2+ currents by efonidipine: possible mechanism for its chronotropic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. personal.utdallas.edu [personal.utdallas.edu]

The Pharmacodynamics of Efonidipine Hydrochloride in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efonidipine hydrochloride, a dihydropyridine derivative, is a distinguished calcium channel blocker utilized in the management of hypertension and angina pectoris. Its unique pharmacodynamic profile, characterized by the dual blockade of both L-type and T-type voltage-gated calcium channels, confers distinct cardiovascular effects. This technical guide provides an in-depth exploration of the pharmacodynamics of efonidipine, detailing its mechanism of action, its impact on key cardiovascular parameters, and its organ-protective effects. The information is supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a third-generation dihydropyridine calcium channel blocker.[1][2] Unlike traditional dihydropyridines, which primarily target L-type calcium channels, efonidipine also exhibits potent inhibitory effects on T-type calcium channels.[3][4][5] This dual-channel blockade is central to its therapeutic efficacy and contributes to a favorable pharmacodynamic profile, including potent vasodilation, a negative chronotropic effect that mitigates reflex tachycardia, and significant cardioprotective and renoprotective actions.[1][3][6]

Mechanism of Action

Efonidipine's primary mechanism of action involves the inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells and cardiac myocytes.[4][5] This is achieved by blocking two distinct types of voltage-gated calcium channels:

-

L-type Calcium Channels: Predominantly located in vascular smooth muscle and the myocardium, the blockade of these channels by efonidipine leads to arterial vasodilation, a reduction in peripheral resistance, and consequently, a lowering of blood pressure.[4][5]

-

T-type Calcium Channels: Found in the sinoatrial (SA) node and atrioventricular (AV) node, as well as vascular smooth muscle, the inhibition of these channels by efonidipine contributes to a reduction in heart rate.[4][5] This action on the SA node's pacemaker cells prolongs the late phase-4 depolarization of the action potential, thus attenuating the reflex tachycardia often associated with other dihydropyridine calcium channel blockers.[1][3][7]

This dual blockade provides a more comprehensive approach to managing hypertension by addressing both vascular resistance and heart rate.[4][5]

Signaling Pathways and Experimental Workflows

The multifaceted effects of efonidipine can be visualized through its influence on key signaling pathways.

Figure 1: Mechanism of Action of Efonidipine.

Pharmacodynamic Effects on Cardiovascular Parameters

Antihypertensive Effects

Efonidipine effectively reduces both systolic and diastolic blood pressure. Clinical studies have demonstrated its efficacy in patients with mild-to-moderate essential hypertension.[2]

Table 1: Effect of Efonidipine on Blood Pressure in Hypertensive Patients

| Study Population | Treatment Duration | Dosage | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |

|---|---|---|---|---|---|

| 52 patients with mild-to-moderate hypertension | 12 weeks | 40-60 mg/day | ↓ 11.7 | ↓ 8.6 | [2] |

| 95 patients with Stage-I hypertension | 28 days | 40 mg/day | ↓ 18.2 ± 12.2 | ↓ 10.7 ± 7.0 | [8][9] |

| 10 patients with renal parenchymal hypertension | 4-16 days | 20-60 mg/day | ↓ 11.1 (mean circadian) | ↓ 6.7 (mean circadian) |[10] |

Effects on Heart Rate

A key feature of efonidipine is its ability to lower heart rate, thereby preventing the reflex tachycardia commonly observed with other dihydropyridine calcium channel blockers.[1][3] This negative chronotropic effect is attributed to its blockade of T-type calcium channels in the SA node.[1][7]

Table 2: Effect of Efonidipine on Heart Rate

| Study Population | Treatment Duration | Dosage | Change in Heart Rate (beats/minute) | Reference |

|---|---|---|---|---|

| 52 patients with mild-to-moderate hypertension | 12 weeks | 40-60 mg/day | ↓ 9.9 ± 9.0 | [2] |

| 95 patients with Stage-I hypertension | 28 days | 40 mg/day | ↓ 8.1 ± 8.3 | [9] |

| Patients switched from other DHPs | 12 weeks | 40 mg/day | From 94 ± 7 to 86 ± 11 | [11] |

| Hypertensive patients | Not specified | 40 mg/day | Significant reduction |[12] |

Vasodilatory Effects

Efonidipine is a potent vasodilator. In vitro studies have quantified its effects on vascular smooth muscle contractions.

Table 3: In Vitro Vasodilatory and Myocardial Effects of Efonidipine

| Preparation | Effect | EC30/IC50 Value | Reference |

|---|---|---|---|

| Isolated rat aortic ring (KCl-induced contraction) | Vasodilation | EC30: 1.24 x 10⁻⁸ M | [13] |

| Isolated guinea-pig atrial preparations | Negative chronotropic effect | EC30: 3.08 x 10⁻⁸ M | [13] |

| Isolated guinea-pig left atrial preparations | Negative inotropic effect | Minimal effect at 1 µM | [13] |

| Rabbit coronary arterial smooth muscle cells | Inhibition of Kv channels | IC50: 0.26 µM |[14] |

Cardioprotective and Renoprotective Effects

Cardioprotection

Efonidipine exhibits cardioprotective properties by improving myocardial oxygen balance.[6] The reduction in heart rate decreases myocardial oxygen demand, while its vasodilatory action on coronary arteries increases blood flow, thereby attenuating myocardial ischemia.[1][3][7] Furthermore, by suppressing aldosterone synthesis and secretion, efonidipine may help prevent cardiac myocyte hypertrophy and remodeling.[1]

Renoprotection

Efonidipine has demonstrated significant renoprotective effects. It dilates both afferent and efferent arterioles of the glomerulus, which helps to increase the glomerular filtration rate (GFR) without elevating intra-glomerular pressure.[1][3][15] This action helps to prevent renal damage associated with hypertension.[1][3] Studies in spontaneously hypertensive rats have shown that efonidipine can reduce proteinuria.[16]

Table 4: Renal Effects of Efonidipine in Spontaneously Hypertensive Rats

| Parameter | Efonidipine Treatment | Control | Reference |

|---|---|---|---|

| Urinary Protein Excretion (ng/min/g kidney weight) | 105 ± 24 | 163 ± 25 | [16] |

| Glomerular Capillary Pressure (SFP1/2max, mmHg) | 36.9 ± 0.8 | 35.3 ± 0.7 |[16] |

Experimental Protocols

In Vivo Antihypertensive and Heart Rate Evaluation in Humans

-

Study Design: A multi-center, prospective, open-label, single-armed study was conducted on patients with mild-to-moderate hypertension (sitting diastolic BP 90-110 mmHg).[2]

-

Protocol:

-

A 2-week washout period of any previous antihypertensive medications was implemented.[2]

-

Eligible patients were administered efonidipine (40 mg once daily) for 12 weeks.[2]

-

The dosage could be increased to 60 mg once daily if blood pressure targets were not met at 4 or 8 weeks.[2]

-

Resting heart rate and trough sitting blood pressure were measured at baseline and at 4, 8, and 12 weeks of treatment.[2]

-

24-hour ambulatory blood pressure monitoring was also conducted at baseline and at the end of the 12-week treatment period.[2]

-

In Vitro Vasodilator and Myocardial Effects

-

Preparations: Isolated guinea-pig atrial preparations and isolated rat aortic ring preparations were used.[13]

-

Protocol for Vasodilation:

-

Protocol for Chronotropic and Inotropic Effects:

References

- 1. Efonidipine - Wikipedia [en.wikipedia.org]

- 2. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is Efonidipine used for? [synapse.patsnap.com]

- 5. What is the mechanism of Efonidipine? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. zuventus.co.in [zuventus.co.in]

- 9. journaljammr.com [journaljammr.com]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. zuventus.com [zuventus.com]

- 13. Myocardial and vascular effects of efonidipine in vitro as compared with nifedipine, verapamil and diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Ca(2+) channel inhibitor efonidipine decreases voltage-dependent K(+) channel activity in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Renal effects of this compound, a new calcium antagonist, in spontaneously hypertensive rats with glomerular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Efonidipine Hydrochloride's Effects on the Sinoatrial Node: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efonidipine hydrochloride is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) distinguished by its dual antagonism of both L-type (Long-lasting) and T-type (Transient) voltage-gated calcium channels.[1][2] This dual mechanism confers a unique electrophysiological profile, particularly concerning its effects on the sinoatrial (SA) node, the heart's natural pacemaker.[3][4] Unlike traditional DHPs that can cause reflex tachycardia, efonidipine exhibits a negative chronotropic effect, reducing heart rate by specifically modulating the pacemaker potential in SA node cells.[5][6] This guide provides an in-depth technical overview of the molecular and electrophysiological effects of efonidipine on the sinoatrial node, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms.

Mechanism of Action at the Sinoatrial Node

The automaticity of the SA node is driven by a complex interplay of ion channels that cause spontaneous diastolic depolarization (Phase 4 of the action potential).[7] Once the membrane potential reaches a threshold, an action potential (Phase 0) is fired. Efonidipine's primary effect on the SA node is the prolongation of this diastolic depolarization phase, leading to a decrease in the firing rate.[2][8]

This is achieved through the inhibition of two key calcium currents:

-

T-type Calcium Current (ICa,T): T-type calcium channels (predominantly the Cav3.1 subtype in the SA node) activate at more negative membrane potentials, contributing to the early to mid-phase of diastolic depolarization.[4] Efonidipine's potent inhibition of ICa,T slows the rate of this spontaneous depolarization.[3][8] This action is considered the primary reason for its ability to reduce heart rate and prevent the reflex tachycardia often seen with other vasodilators.[5]

-

L-type Calcium Current (ICa,L): L-type calcium channels (including Cav1.2 and Cav1.3 subtypes in the SA node) activate at less negative potentials and are responsible for the late phase of diastolic depolarization and the main upstroke (Phase 0) of the SA node action potential.[7][9] Efonidipine's blockade of ICa,L further suppresses the pacemaker rate and decreases the maximum rate of depolarization (Vmax).[1]

A characteristic feature of efonidipine is its selective suppression of the later phase of pacemaker depolarization without significantly affecting the action potential amplitude or duration.[1] This targeted action on the pacemaker potential itself is what differentiates it from many other calcium channel blockers.[1]

Signaling Pathway of Efonidipine Action in an SA Node Cell

Caption: Mechanism of efonidipine's negative chronotropic effect on the sinoatrial node.

Quantitative Data Summary

The effects of efonidipine have been quantified in both preclinical and clinical settings. The following tables summarize key findings.

Table 1: In Vitro Effects of Efonidipine on Calcium Channel Currents

| Drug | Channel Subtype | % Inhibition (at 1 µM) | Experimental Model | Reference |

| S(+)-Efonidipine | Cav1.2 (L-type) | 75.7% | Expressed channels | [10][11] |

| S(+)-Efonidipine | Cav1.3 (L-type) | 75.3% | Expressed channels | [10][11] |

| S(+)-Efonidipine | Cav3.1 (T-type) | 94.0% | Expressed channels | [10][11] |

| R(-)-Efonidipine | Cav1.2 (L-type) | 30.0% | Expressed channels | [10][11] |

| R(-)-Efonidipine | Cav1.3 (L-type) | 19.6% | Expressed channels | [10][11] |

| R(-)-Efonidipine | Cav3.1 (T-type) | 92.8% | Expressed channels | [10][11] |

| Nifedipine | Cav1.2 (L-type) | 84.0% | Expressed channels | [10][11] |

| Nifedipine | Cav1.3 (L-type) | 43.2% | Expressed channels | [10][11] |

| Nifedipine | Cav3.1 (T-type) | 14.9% | Expressed channels | [10][11] |

Table 2: Clinical Effects of Efonidipine on Heart Rate in Hypertensive Patients

| Study Population | Treatment Duration | Baseline Heart Rate (bpm) | Post-Efonidipine Heart Rate (bpm) | Mean Difference (bpm) | Reference |

| Mild to severe hypertension & angina pectoris (n=18) | 12 weeks | 94 ± 7 | 86 ± 11 | -8 | [5] |

| Mild-to-moderate hypertension (n=52) | 12 weeks | 81.5 ± 5.3 | 71.8 ± 9.9 | -9.9 | [2][12] |

| Hypertensive patients (n=1035) | 90 days | 83.5 ± 7.2 | 80.1 ± 6.3 | -3.4 | [6] |

Experimental Protocols

The following sections describe the general methodologies employed in studies investigating efonidipine's effects on the sinoatrial node.

Isolated Sinoatrial Node Preparation and Action Potential Recording

This ex vivo method allows for the direct measurement of efonidipine's effects on the electrical activity of the primary pacemaker tissue, free from systemic neurohumoral influences.

-

Tissue Preparation: The sinoatrial node region is dissected from an animal model, typically rabbit or guinea pig. The preparation is then pinned to the bottom of a tissue chamber and superfused with a warmed, oxygenated Tyrode's solution.

-

Electrophysiological Recording: Standard microelectrode techniques are used. A glass microelectrode with a fine tip (resistance of 4-5 MΩ) filled with an electrolyte solution (e.g., 3 M KCl) is used to impale a pacemaker cell within the SA node. The transmembrane potential is recorded using a high-input impedance amplifier.

-

Experimental Procedure: After obtaining a stable baseline recording of spontaneous action potentials, the superfusion solution is switched to one containing efonidipine at various concentrations. Changes in action potential parameters, including cycle length (pacemaker rate), slope of phase 4 depolarization, maximum diastolic potential, action potential amplitude, and Vmax of phase 0, are recorded and analyzed.[1]

-

Control: A vehicle control is run to ensure that the solvent for efonidipine does not affect the preparation. Other calcium channel blockers, such as nifedipine or verapamil, are often used as comparators.[1]

Whole-Cell Patch-Clamp of Isolated Myocytes or Expressed Channels

The patch-clamp technique is the gold standard for investigating the function of specific ion channels.[13] It can be used on single, enzymatically isolated SA node cells or on cell lines (e.g., HEK-293 cells) engineered to express specific calcium channel subtypes.[10][13]

-

Cell Preparation: For native cells, the SA node is enzymatically digested to yield single pacemaker myocytes.[13] For expression systems, cell lines are transiently or stably transfected with the cDNA encoding the α1 subunit of the desired calcium channel (e.g., Cav1.2, Cav1.3, Cav3.1).[10]

-

Recording Configuration: The whole-cell configuration is typically used. A glass micropipette is sealed onto the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the entire cell. This allows for the control of the membrane voltage (voltage-clamp) and the recording of the resulting ionic currents across the cell membrane.[8][13]

-

Voltage-Clamp Protocol: To isolate specific calcium currents (L-type or T-type), specific voltage protocols and pharmacological blockers are used. For example, T-type currents are elicited by depolarizing steps from a very negative holding potential (e.g., -100 mV), while L-type currents are elicited from a more depolarized holding potential (e.g., -50 mV) to inactivate T-type channels.[8]

-

Drug Application: Efonidipine is applied to the bath solution at known concentrations. The reduction in the peak current amplitude is measured to determine the percentage of inhibition and to construct concentration-response curves for calculating IC50 values.[14]

Workflow for Assessing Ion Channel Inhibition

Caption: Standard workflow for evaluating efonidipine's inhibitory effects on specific ion channels.

Conclusion and Future Directions

This compound's dual blockade of L-type and T-type calcium channels provides a distinct clinical advantage, particularly its ability to lower blood pressure without inducing reflex tachycardia. Its mechanism of action within the sinoatrial node—slowing the rate of spontaneous diastolic depolarization—is well-supported by both in vitro and in vivo data. The selective inhibition of T-type calcium channels (Cav3.1) and L-type channels (Cav1.3) involved in pacemaking underlies its potent negative chronotropic effect.[10][11]

For drug development professionals, efonidipine serves as a key example of how targeting multiple, functionally distinct ion channel subtypes can refine a drug's therapeutic profile. Future research could focus on developing compounds with even greater selectivity for the specific T-type and L-type channel isoforms expressed in the SA node to further optimize heart rate control while minimizing effects on other tissues. Additionally, exploring the long-term effects of this unique mode of heart rate reduction on cardiac remodeling and overall cardiovascular outcomes remains a valuable area of investigation.

References

- 1. Effects of Ca2+ channel antagonists on sinus node: prolongation of late phase 4 depolarization by efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Efonidipine? [synapse.patsnap.com]

- 4. What is Efonidipine used for? [synapse.patsnap.com]

- 5. Effects of efonidipine, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zuventus.com [zuventus.com]

- 7. CV Physiology | Sinoatrial Node Action Potentials [cvphysiology.com]

- 8. Inhibition of myocardial L- and T-type Ca2+ currents by efonidipine: possible mechanism for its chronotropic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of S(+)-efonidipine on the rabbit sinus node action potential and calcium channel subunits Ca(V)1.2, Ca(V)1.3 and Ca(V)3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.teikyo.jp [pure.teikyo.jp]

- 12. researchgate.net [researchgate.net]

- 13. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Ca(2+) channel inhibitor efonidipine decreases voltage-dependent K(+) channel activity in rabbit coronary arterial smooth muscle cells [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Properties of Efonidipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efonidipine hydrochloride is a third-generation dihydropyridine calcium channel blocker distinguished by its dual antagonism of both L-type and T-type voltage-gated calcium channels. This unique pharmacological profile confers a potent antihypertensive effect coupled with a reduced incidence of reflex tachycardia, a common side effect associated with selective L-type calcium channel blockers. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological actions of this compound. Detailed experimental protocols for its analysis and characterization are presented, along with a summary of its pharmacokinetic and pharmacodynamic properties. The signaling pathways influenced by efonidipine's mechanism of action are also visually represented.

Molecular Structure and Physicochemical Properties

This compound is chemically designated as 2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate hydrochloride.[1][2] It is a racemic mixture.[3] The presence of a phosphonate group at the 5-position of the dihydropyridine ring is a notable structural feature.[4]

The hydrochloride salt is a pale yellow crystalline powder.[5] It is practically insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C34H39ClN3O7P | [2][7] |

| Molecular Weight | 668.12 g/mol | [2][3][7][8][9][10] |

| IUPAC Name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate hydrochloride | [1][2][7][10] |

| CAS Number | 111011-53-1 | [1][2][7][8][10] |

| Melting Point | 169-170°C | [9][11] |

| Solubility | Poorly soluble in water (<10 µg/mL); Soluble in DMSO, methanol, ethanol. | [6][12][13] |

| pKa (Strongest Basic) | 2.33 | [14][15] |

| Log P | 5.35 - 5.44 | [10][14][15] |

Pharmacological Properties

Mechanism of Action

Efonidipine's primary mechanism of action is the inhibition of voltage-dependent calcium channels. Unlike traditional dihydropyridine calcium channel blockers that are selective for L-type calcium channels, efonidipine exhibits a dual blockade of both L-type and T-type calcium channels.[9][16][17]

-

L-type Calcium Channel Blockade: Inhibition of L-type calcium channels in vascular smooth muscle cells leads to vasodilation, a decrease in peripheral resistance, and a subsequent reduction in blood pressure.[2][9] This is the primary mechanism for its antihypertensive effect.

-

T-type Calcium Channel Blockade: T-type calcium channels are prominently located in the sinoatrial (SA) node of the heart and adrenal glomerulosa cells.[9][16] Blockade of these channels by efonidipine contributes to a reduction in heart rate by prolonging the late phase-4 depolarization of the sinoatrial node action potential.[1][16][17][18] This action helps to mitigate the reflex tachycardia often seen with selective L-type calcium channel blockers.[1][19] Furthermore, inhibition of T-type calcium channels in the adrenal glands suppresses aldosterone synthesis and secretion.[3][8][17]

Pharmacodynamics

The dual-channel blockade results in a potent and long-lasting antihypertensive effect.[9] The negative chronotropic effect of efonidipine reduces myocardial oxygen demand and increases coronary blood flow, which is beneficial in treating angina.[1][17] By inhibiting aldosterone secretion, efonidipine can also prevent cardiac myocyte hypertrophy and remodeling.[17] In the kidneys, efonidipine increases the glomerular filtration rate without elevating intra-glomerular pressure, offering a renoprotective effect.[1][17]

Pharmacokinetics

Efonidipine is primarily metabolized in the liver.[1][20] The main metabolites are N-dephenylated efonidipine (DPH), deaminated efonidipine (AL), and N-debenzylated efonidipine (DBZ), which exhibit some residual calcium antagonist activity.[1][20][21] The majority of the pharmacological effect is attributed to the parent compound.[1][20][21]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | References |

| Cmax | 9.66–66.91 ng/mL | [20] |

| Tmax | 1.50–3.67 hours | [20] |

| T1/2 | 2.15–6.85 hours | [20] |

| Elimination | Primarily biliary system | [20] |

Experimental Protocols

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common method for the quantification of this compound in pharmaceutical formulations and biological samples is RP-HPLC.[10][12][22]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[12]

-

Mobile Phase: A mixture of acetonitrile and water or a buffer solution is used. A common mobile phase composition is acetonitrile and water in a ratio of 85:15 (v/v).[12]

-

Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally maintained.[12][14]

-

Detection: UV detection is performed at a wavelength of approximately 254 nm.[12]

-

Sample Preparation: For tablet formulations, a powdered sample equivalent to a known amount of efonidipine is dissolved in a suitable solvent like methanol, sonicated, and diluted to the desired concentration.[5] For plasma samples, a protein precipitation or liquid-liquid extraction method is used to prepare the sample for analysis.[10]

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[12][22]

In Vitro Dissolution and In Vivo Pharmacokinetic Study in Rats

To assess the bioavailability of different formulations, in vitro dissolution studies followed by in vivo pharmacokinetic analyses in animal models are conducted.[23][24][25]

Methodology:

-

In Vitro Dissolution:

-

Apparatus: USP Type II (paddle) or Type IV (flow-through cell) dissolution apparatus.[23][26]

-

Media: Dissolution is tested in various media, such as distilled water, 0.1 N HCl, and phosphate buffer (pH 6.8), to simulate physiological conditions.[26]

-

Procedure: A known amount of the efonidipine formulation is placed in the dissolution vessel. Aliquots are withdrawn at predetermined time intervals and analyzed by a suitable method like UV-Vis spectrophotometry or HPLC to determine the drug release profile.[26]

-

-

In Vivo Pharmacokinetics in Rats:

-

Animal Model: Wistar albino rats are commonly used.[10][24][25]

-

Dosing: A single oral dose of the efonidipine formulation is administered to the rats.[10]

-

Blood Sampling: Blood samples are collected from the rats at various time points post-administration.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of efonidipine is determined using a validated bioanalytical method, typically LC-MS/MS or HPLC.[10]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and T1/2.

-

Signaling Pathways

Inhibition of Aldosterone Synthesis

Efonidipine's blockade of T-type calcium channels in the adrenal glomerulosa cells interferes with the signaling cascade that leads to aldosterone production. Angiotensin II and extracellular potassium are key stimulators of this pathway. By inhibiting calcium influx, efonidipine suppresses the expression of enzymes crucial for the final steps of aldosterone synthesis, namely 11-beta-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[3][8]

Conclusion

This compound is a valuable therapeutic agent for the management of hypertension and angina pectoris, owing to its dual L-type and T-type calcium channel blocking activity. This comprehensive technical guide has detailed its molecular structure, physicochemical characteristics, and pharmacological properties. The provided experimental protocols offer a foundation for its analysis and characterization in research and development settings. The elucidation of its mechanism of action and the signaling pathways it modulates underscores its unique clinical profile and potential for further investigation in cardiovascular medicine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Efonidipine? [synapse.patsnap.com]

- 3. Suppression of Aldosterone Synthesis and Secretion by Ca2+ Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrar.org [ijrar.org]

- 5. ijirt.org [ijirt.org]

- 6. researchgate.net [researchgate.net]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Inhibitory effect of efonidipine on aldosterone synthesis and secretion in human adrenocarcinoma (H295R) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is Efonidipine used for? [synapse.patsnap.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Inhibitory effects of this compound on contraction induced by several vasoconstrictors in porcine coronary artery: comparison with effects of nifedipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. researchgate.net [researchgate.net]

- 14. RP-HPLC Method Development and Validation for Simultaneous Estimation of this compound Ethanolate and Telmisartan in Their Synthetic Mixture - Neliti [neliti.com]

- 15. The voltage-dependent non-selective cation channel sensitive to the L-type calcium channel blocker efonidipine regulates Ca2+ influx in brain vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efonidipine - Wikipedia [en.wikipedia.org]

- 18. Effects of Ca2+ channel antagonists on sinus node: prolongation of late phase 4 depolarization by efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of efonidipine, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. johsr.com [johsr.com]

- 21. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Development and validation of RP-HPLC for estimation of this compound ethaolate in pharmaceutical formulation - IJSAT [ijsat.org]

- 23. In Vitro-In Vivo Correlation for Solid Dispersion of a Poorly Water-Soluble Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Biopharmaceutical advancement of this compound ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Biopharmaceutical advancement of this compound ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]

In Vitro Pharmacology of Efonidipine Hydrochloride on Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efonidipine hydrochloride is a dihydropyridine calcium channel blocker distinguished by its dual-action mechanism, inhibiting both L-type and T-type voltage-gated calcium channels.[1][2] This unique profile confers potent vasodilatory effects on vascular smooth muscle, contributing to its efficacy as an antihypertensive agent. This technical guide provides an in-depth overview of the in vitro studies investigating the effects of efonidipine on vascular smooth muscle. It includes a summary of quantitative data on its inhibitory actions, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathways.

Mechanism of Action in Vascular Smooth Muscle

Efonidipine's primary mechanism of action in vascular smooth muscle cells is the inhibition of calcium ion (Ca²⁺) influx, a critical step in the initiation of cellular contraction.[1] By blocking L-type calcium channels, which are densely expressed in vascular smooth muscle, efonidipine directly reduces the intracellular Ca²⁺ concentration available to bind with calmodulin.[1] This, in turn, decreases the activation of myosin light chain kinase (MLCK) and subsequent phosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation.[3]

Furthermore, efonidipine's blockade of T-type calcium channels may also contribute to its vascular effects, although these channels are generally less abundant than L-type channels in most vascular beds.[1] Emerging evidence also suggests that efonidipine may influence other ion channels, such as voltage-dependent potassium (Kv) channels, and potentially modulate non-selective cation channels, adding further complexity to its pharmacological profile.[4][5]

Quantitative Data: Inhibitory Effects of Efonidipine

The following tables summarize the quantitative data from in vitro studies on the inhibitory effects of efonidipine on vascular smooth muscle contraction and ion channel activity.

Table 1: Inhibition of Vasoconstrictor-Induced Contractions

| Vasoconstrictor | Vascular Tissue | Species | Parameter | Value | Reference(s) |

| High K⁺ | Canine Coronary Artery | Dog | Relaxation | Potency: Nisoldipine > Efonidipine > Nifedipine | [6] |

| U46619 (Thromboxane A₂ mimetic) | Canine Coronary Artery | Dog | Relaxation | Potency: Efonidipine ≥ Nisoldipine > Nifedipine | [6] |

| High K⁺ | Porcine Coronary Artery | Pig | Inhibition | Time-dependent increase in inhibition | [4] |

| Serotonin (5-HT) | Porcine Coronary Artery | Pig | Inhibition | Time-dependent increase in inhibition | [4] |

| U46619 | Porcine Coronary Artery | Pig | Inhibition | Potency > Nifedipine | [4] |

| Endothelin-1 (ET-1) | Porcine Coronary Artery | Pig | Inhibition | Potency equivalent to Nisoldipine | [4] |

Table 2: Effects on Ion Channels

| Ion Channel | Cell Type | Species | Parameter | Value | Reference(s) |

| Voltage-dependent K⁺ (Kv) channels | Rabbit Coronary Artery Smooth Muscle Cells | Rabbit | IC₅₀ | 0.26 μM | [5] |

| L-type Ca²⁺ channels | Carotid Smooth Muscle Cells | Bovine | Inhibition | Demonstrated | [4] |

| Non-selective cation channels | Brain Vascular Smooth Muscle Cells | Bovine | Inhibition | Demonstrated | [4] |

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the effects of efonidipine on vascular smooth muscle.

Isolated Artery Ring Contraction Studies

This protocol is used to assess the effect of efonidipine on the contractility of intact vascular tissue in response to various vasoconstrictors.

Protocol:

-

Tissue Preparation:

-

Euthanize the experimental animal (e.g., dog, pig, rat) in accordance with ethical guidelines.

-

Carefully dissect the desired artery (e.g., coronary, aorta, mesenteric) and place it in cold, oxygenated Krebs-Henseleit solution.

-

Composition of Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.

-

Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Suspend the arterial rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

-

Isometric Tension Recording:

-

Connect one hook to a stationary support and the other to an isometric force transducer.

-

Apply a resting tension to the arterial rings (e.g., 1-2 g) and allow them to equilibrate for 60-90 minutes, with periodic washing with fresh Krebs-Henseleit solution.

-

Record changes in isometric tension using a data acquisition system.

-

-

Experimental Procedure:

-

Induce a stable contraction with a vasoconstrictor agent (e.g., high potassium solution [e.g., 60 mM KCl], U46619, serotonin, or endothelin-1).

-

Once a plateau in contraction is reached, add this compound in a cumulative or non-cumulative manner to the organ bath.

-

Record the relaxation response to efonidipine.

-

Construct concentration-response curves to determine parameters such as EC₅₀ or IC₅₀.

-

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to measure the effect of efonidipine on ion channel currents in isolated vascular smooth muscle cells.

Protocol:

-

Cell Isolation:

-

Isolate single vascular smooth muscle cells from the desired artery by enzymatic digestion. This typically involves incubation in a solution containing enzymes such as collagenase and elastase.

-

Gently triturate the tissue to release individual cells.

-

Plate the isolated cells on glass coverslips and allow them to adhere.

-

-

Electrophysiological Recording:

-

Place the coverslip with the cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular (bath) solution. A typical extracellular solution may contain (in mM): NaCl 135, KCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10, and glucose 10, with the pH adjusted to 7.4.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular (pipette) solution. A typical intracellular solution may contain (in mM): K-aspartate 120, KCl 20, MgCl₂ 1, ATP-Mg 5, GTP-Na 0.1, HEPES 10, and EGTA 10, with the pH adjusted to 7.2.

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting ion channel currents.

-

-

Drug Application:

-

Apply this compound to the bath solution at known concentrations.

-

Record the effect of efonidipine on the ion channel currents of interest (e.g., L-type Ca²⁺ currents, T-type Ca²⁺ currents, or K⁺ currents).

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by efonidipine in vascular smooth muscle cells.

Primary Mechanism of Efonidipine-Induced Vasodilation

Caption: Efonidipine's primary vasodilatory signaling pathway.

Experimental Workflow for Isolated Artery Ring Studies

Caption: Workflow for assessing efonidipine's effect on vascular contraction.

Potential Additional Mechanisms of Action

Caption: Efonidipine's potential influence on potassium channels.

Conclusion

The in vitro evidence robustly demonstrates that this compound is a potent vasodilator of vascular smooth muscle. Its primary mechanism involves the dual blockade of L-type and T-type calcium channels, leading to a reduction in intracellular calcium and subsequent muscle relaxation. Further research into its effects on other ion channels and signaling pathways will continue to refine our understanding of its comprehensive pharmacological profile. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of cardiovascular pharmacology and drug development.

References

- 1. What is the mechanism of Efonidipine? [synapse.patsnap.com]

- 2. This compound: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The voltage-dependent non-selective cation channel sensitive to the L-type calcium channel blocker efonidipine regulates Ca2+ influx in brain vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ca(2+) channel inhibitor efonidipine decreases voltage-dependent K(+) channel activity in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spasmolytic effect of this compound in isolated canine coronary artery: comparison with the effects of nifedipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]

Efonidipine Hydrochloride: An In-Depth Technical Guide on Early Research into Aldosterone Suppression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on efonidipine hydrochloride, with a specific focus on its mechanism of action related to aldosterone suppression. Efonidipine, a dual L-type and T-type calcium channel blocker, has demonstrated a unique ability to reduce plasma aldosterone levels, a key hormone in the regulation of blood pressure and electrolyte balance. This document synthesizes data from foundational in vitro and in vivo studies, detailing experimental protocols, quantitative outcomes, and the underlying signaling pathways.

Core Mechanism of Aldosterone Suppression

Early research has established that efonidipine's inhibitory effect on aldosterone secretion is primarily mediated through the blockade of T-type calcium channels in the zona glomerulosa of the adrenal cortex.[1][2][3] Aldosterone production is stimulated by angiotensin II (Ang II) and extracellular potassium (K+), both of which trigger an influx of calcium into the adrenal glomerulosa cells.[2][4] Efonidipine's blockade of T-type calcium channels curtails this calcium influx, thereby suppressing the synthesis and secretion of aldosterone.[2][4] This mechanism is distinct from that of traditional L-type calcium channel blockers like nifedipine and amlodipine, which have been shown to be less potent or even to increase aldosterone levels.[1][2]

Signaling Pathway of Efonidipine-Mediated Aldosterone Suppression

The following diagram illustrates the signaling cascade leading to aldosterone synthesis and the inhibitory action of efonidipine.

Quantitative Data from Key Studies

The following tables summarize the quantitative findings from seminal studies investigating the effect of efonidipine on plasma aldosterone levels.

In Vitro Aldosterone Secretion from H295R Cells

| Stimulant | Drug | Concentration | Aldosterone Secretion (Fold Increase over Baseline) |

| Angiotensin II (100 nmol/L) | - | - | 12 |

| Angiotensin II (100 nmol/L) | Efonidipine | Dose-dependent inhibition | Significantly reduced |

| Potassium (10 mmol/L) | - | - | 9 |

| Potassium (10 mmol/L) | Efonidipine | Dose-dependent inhibition | Significantly reduced |

Data sourced from a study on the H295R human adrenocarcinoma cell line.[2][4]

Plasma Aldosterone Levels in Healthy Volunteers

| Treatment | N | Baseline Plasma Aldosterone (pg/mL) | Post-treatment Plasma Aldosterone (pg/mL) | p-value |

| Efonidipine (40 mg) | 5 | 88.3 ± 21.3 | 81.6 ± 24.9 | 0.0407 |

| Nilvadipine (2 mg) | 5 | 66.5 ± 12.2 | 82.17 ± 16.6 | 0.0049 |

| Placebo | 5 | - | No significant change | - |

Results from a randomized, crossover study in healthy male volunteers, with measurements taken 6 hours after administration.[1]

Comparative Plasma Aldosterone Levels in Hypertensive Patients

| Study Population | Treatment | N | Baseline/Comparative Drug Aldosterone (pg/mL) | Efonidipine Treatment Aldosterone (pg/mL) | p-value |

| Essential Hypertension | Amlodipine (baseline) vs. Efonidipine (6 months) | 40 | 97.7 ± 7.9 | 79.7 ± 5.6 | <0.0001 |

| Chronic Hemodialysis | Amlodipine vs. Efonidipine (12 weeks each) | 20 | 146 ± 150 | 123 ± 118 | 0.027 |

| Chronic Glomerulonephritis | Amlodipine vs. Efonidipine (4 months each) | 21 | 72 ± 48 | 52 ± 46 | 0.009 |

Data compiled from various comparative clinical trials.[3][5][6][7]

Experimental Protocols

Detailed methodologies from key in vitro and in vivo studies are outlined below.

In Vitro Study: Aldosterone Secretion in H295R Cells

-

Cell Line: H295R human adrenocarcinoma cell line, a well-established model for studying adrenal steroidogenesis.

-

Culture Conditions: Cells were cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and other necessary growth factors.

-

Experimental Procedure:

-

Cells were seeded in multi-well plates and allowed to adhere.

-

Prior to stimulation, the culture medium was replaced with a serum-free medium for a period of time to establish baseline conditions.

-

Cells were pre-incubated with varying concentrations of efonidipine, nifedipine (L-type blocker), or mibefradil (T-type selective blocker).

-

Aldosterone secretion was stimulated by adding either angiotensin II (100 nmol/L) or potassium (10 mmol/L) to the culture medium.

-

After an incubation period, the supernatant was collected.

-

-

Measurement of Aldosterone: Aldosterone concentrations in the supernatant were quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

mRNA Expression Analysis: To assess the impact on the synthetic pathway, total RNA was extracted from the cells. The mRNA levels of 11-beta-hydroxylase and aldosterone synthase were quantified using reverse transcription-polymerase chain reaction (RT-PCR).[2][4]

In Vivo Study: Healthy Volunteers

-

Study Design: A randomized, placebo-controlled, crossover study.

-

Participants: Five healthy male volunteers.

-

Interventions: A single oral dose of efonidipine (40 mg), nilvadipine (2 mg), or a placebo was administered.

-

Experimental Workflow:

-

Measured Parameters:

-

Hemodynamics: Pulse rate and blood pressure.

-

Neurohormonal Factors: Plasma renin activity, angiotensin II, aldosterone, and adrenocorticotropic hormone (ACTH).

-

Electrolytes: Serum sodium (Na+) and potassium (K+).

-

-

Sample Analysis: Plasma and serum samples were analyzed using standard laboratory techniques to determine the concentrations of the various parameters.[1]

Clinical Trial: Hypertensive Patients

-

Study Design: Typically randomized, crossover, or parallel-group clinical trials.

-

Participants: Patients with essential hypertension, often with specific comorbidities like chronic kidney disease or those on hemodialysis.

-

Interventions: Comparison of efonidipine (e.g., 20-60 mg daily) with another antihypertensive agent, most commonly amlodipine (e.g., 2.5-7.5 mg daily), over a defined treatment period (e.g., 6 months).

-

** washout Period:** In some studies, a washout period for previous antihypertensive medications was included before initiating the trial medications.

-

Data Collection: Blood pressure, heart rate, and blood samples for neurohormonal analysis (including plasma aldosterone) were collected at baseline and at specified follow-up intervals throughout the study.

-

Statistical Analysis: Appropriate statistical tests were used to compare the changes in plasma aldosterone and other parameters between the treatment groups.[3][5][8][9]

Conclusion

Early research provides robust evidence that this compound effectively suppresses aldosterone synthesis and secretion. This effect is primarily attributed to its unique mechanism of blocking T-type calcium channels in the adrenal glands. Both in vitro and in vivo studies have consistently demonstrated this aldosterone-lowering effect, distinguishing efonidipine from traditional L-type calcium channel blockers. The quantitative data from these foundational studies have paved the way for a deeper understanding of the pleiotropic benefits of efonidipine, particularly in patient populations where aldosterone antagonism is clinically desirable. These findings underscore the importance of targeting T-type calcium channels as a therapeutic strategy in cardiovascular and renal medicine.

References

- 1. Blocking T-type Ca2+ channels with efonidipine decreased plasma aldosterone concentration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of efonidipine on aldosterone synthesis and secretion in human adrenocarcinoma (H295R) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the effects of efonidipine and amlodipine on aldosterone in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Effects of efonidipine, an L- and T-type calcium channel blocker, on the renin-angiotensin-aldosterone system in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efonidipine reduces proteinuria and plasma aldosterone in patients with chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Long-term effect of efonidipine therapy on plasma aldosterone and left ventricular mass index in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Efonidipine Hydrochloride Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efonidipine hydrochloride, a dihydropyridine calcium channel blocker, is recognized for its dual-blocking action on both L-type and T-type calcium channels, contributing to its potent antihypertensive and cardioprotective effects. Following administration, efonidipine undergoes extensive metabolism, primarily in the liver, resulting in the formation of several metabolites. This technical guide provides a comprehensive overview of the pharmacological profiles of the principal metabolites of efonidipine: N-dephenylated efonidipine (DPH), deaminated efonidipine (AL), and N-debenzylated efonidipine (DBZ). While the parent drug is responsible for the majority of the therapeutic effect, key metabolites, particularly DBZ and DPH, exhibit significant calcium antagonist and vasodilator activities. This document summarizes the available quantitative data, details the experimental methodologies for their characterization, and presents signaling pathways and metabolic processes through structured diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction

Efonidipine is a third-generation calcium channel blocker used in the management of hypertension and angina pectoris.[1][2] Its unique mechanism of action, involving the inhibition of both L-type and T-type calcium channels, distinguishes it from other dihydropyridines.[3][4] The metabolism of efonidipine is a critical aspect of its pharmacology, leading to the generation of metabolites that may contribute to its overall therapeutic and toxicological profile. Understanding the pharmacological characteristics of these metabolites is essential for a complete assessment of the drug's action and for the development of new chemical entities with improved properties.

Metabolic Pathways of Efonidipine

Efonidipine is principally metabolized in the liver via several key enzymatic reactions.[5][6] The primary metabolic pathways include N-debenzylation, N-dephenylation, and oxidative deamination.[5]

The major identified metabolites are:

-

N-debenzylated Efonidipine (DBZ)

-

N-dephenylated Efonidipine (DPH)

-

Deaminated Efonidipine (AL)

Below is a diagram illustrating the metabolic transformation of efonidipine.